An In-Depth Technical Guide to endo-BCN-PEG3-acid: A Heterobifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to endo-BCN-PEG3-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, endo-BCN-PEG3-acid. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this versatile molecule in their experimental workflows. This document details its chemical properties, provides structured experimental protocols for its use in bioconjugation, and illustrates key processes through clear, concise diagrams.
Core Concepts: Understanding endo-BCN-PEG3-acid
Endo-BCN-PEG3-acid is a sophisticated chemical tool engineered for the precise covalent linkage of molecules. Its structure is tripartite, featuring an endo-bicyclo[6.1.0]nonyne (BCN) group, a triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This unique combination of functional moieties makes it an invaluable asset in the fields of bioconjugation, drug delivery, and diagnostics.[1]
The terminal carboxylic acid provides a reactive handle for conjugation to primary amines, such as those found on the surface of proteins or on amine-modified oligonucleotides.[2][3] This reaction is typically mediated by carbodiimide chemistry, for instance, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond.
The endo-BCN group is a strained alkyne that readily participates in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1] This bioorthogonal reaction allows for the highly efficient and specific conjugation of the BCN-modified molecule to another molecule bearing an azide group, even in complex biological environments.
The hydrophilic PEG3 spacer serves to increase the aqueous solubility of the linker and the resulting conjugate, which can be crucial when working with biomolecules.[2] It also provides spatial separation between the conjugated molecules, which can help to preserve their individual biological activities.
Data Presentation: Key Properties of endo-BCN-PEG3-acid
The following table summarizes the key quantitative data for endo-BCN-PEG3-acid, compiled from various suppliers.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₁NO₇ | |
| Molecular Weight | 397.5 g/mol | |
| CAS Number | 1807501-82-1 | |
| Purity | Typically ≥95% | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C | |
| Appearance | White to off-white solid or oil |
Experimental Protocols: A Two-Step Bioconjugation Workflow
This section outlines a general two-step protocol for the conjugation of an amine-containing biomolecule (e.g., a protein) to an azide-modified molecule using endo-BCN-PEG3-acid.
Step 1: Activation of endo-BCN-PEG3-acid and Conjugation to an Amine-Containing Biomolecule
This step involves the activation of the carboxylic acid group of endo-BCN-PEG3-acid with EDC and NHS, followed by its reaction with a primary amine on the target biomolecule.
Materials:
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endo-BCN-PEG3-acid
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Amine-containing biomolecule (e.g., antibody, protein)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or Sulfo-NHS
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Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
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Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Desalting column
Procedure:
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Preparation of Reagents:
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Allow all reagents to come to room temperature before use.
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Prepare a stock solution of endo-BCN-PEG3-acid (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
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Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or water.
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Activation of endo-BCN-PEG3-acid:
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In a microcentrifuge tube, add a desired molar excess of the endo-BCN-PEG3-acid stock solution to an appropriate volume of Activation Buffer.
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Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the endo-BCN-PEG3-acid.
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Incubate the reaction for 15-30 minutes at room temperature.
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-
Conjugation to the Amine-Containing Biomolecule:
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Dissolve the amine-containing biomolecule in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
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Add the activated endo-BCN-PEG3-acid solution to the biomolecule solution. The molar ratio of the linker to the biomolecule will need to be optimized for the specific application but a 10-20 fold molar excess of the linker is a common starting point.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching and Purification:
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Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
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Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
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Characterization:
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Characterize the BCN-modified biomolecule using appropriate techniques such as mass spectrometry to determine the degree of labeling.
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Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This step involves the reaction of the BCN-modified biomolecule with an azide-containing molecule.
Materials:
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BCN-modified biomolecule (from Step 1)
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Azide-containing molecule of interest
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Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
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Reaction Setup:
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In a suitable reaction vessel, combine the BCN-modified biomolecule with a 1.5 to 5-fold molar excess of the azide-containing molecule in the Reaction Buffer.
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-
Incubation:
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Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The optimal reaction time will depend on the specific reactants and their concentrations.
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-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted azide-containing molecule.
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-
Characterization:
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Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
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Mandatory Visualizations
The following diagrams illustrate the key processes involved in the use of endo-BCN-PEG3-acid.
Caption: A workflow for a two-step bioconjugation using endo-BCN-PEG3-acid.
